molecular formula C15H23N3O3S B4460165 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide

3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide

Cat. No. B4460165
M. Wt: 325.4 g/mol
InChI Key: BTGCIPPJZDTNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide, also known as MPSB, is a chemical compound that belongs to the class of sulfonylureas. It is a potent and selective antagonist of the sulfonylurea receptor 1 (SUR1) and is widely used in scientific research for its ability to block the ATP-sensitive potassium channels (KATP) in various tissues.

Mechanism of Action

3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide acts as a selective antagonist of the SUR1 subunit of the KATP channel. By blocking the KATP channels, 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide increases the intracellular calcium levels and promotes insulin secretion. In the brain, 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been shown to improve neuronal survival and reduce brain damage by blocking the KATP channels.
Biochemical and physiological effects:
3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion, improve cardiac function, and reduce brain damage in animal models. 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has also been shown to have anti-inflammatory effects and to improve glucose tolerance.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide in lab experiments include its potency and selectivity as a KATP channel blocker. 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide is also relatively easy to synthesize and purify. However, one limitation of using 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide is its short half-life, which requires frequent dosing in animal experiments.

Future Directions

There are several future directions for the use of 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide in scientific research. One area of interest is the potential use of 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide in the treatment of diabetes and other metabolic disorders. Another area of interest is the use of 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide in the treatment of stroke and traumatic brain injury. 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide may also have potential as a neuroprotective agent in other neurodegenerative diseases.

Scientific Research Applications

3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been widely used in scientific research to investigate the role of KATP channels in various tissues and diseases. It has been shown to have therapeutic potential in the treatment of diabetes, stroke, and traumatic brain injury. 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has also been used to study the effects of KATP channel blockade on cardiac function, insulin secretion, and neuroprotection.

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-3-7-16-15(19)13-5-4-6-14(12-13)22(20,21)18-10-8-17(2)9-11-18/h4-6,12H,3,7-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGCIPPJZDTNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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